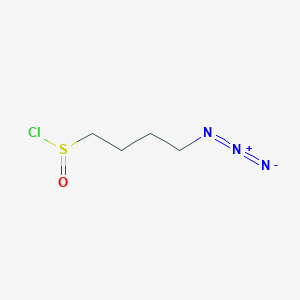
4-Azido-1-butanesulfinyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-1-butanesulfinyl Chloride is an organic compound that features both an azido group (-N₃) and a sulfinyl chloride group (-SOCl)
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an alkyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually require mild temperatures to avoid decomposition of the azide group.
Industrial Production Methods
Industrial production of 4-Azido-1-butanesulfinyl Chloride may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help in handling the potentially hazardous azide intermediates, minimizing the risk of explosions and ensuring consistent product quality .
化学反応の分析
Types of Reactions
4-Azido-1-butanesulfinyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学的研究の応用
4-Azido-1-butanesulfinyl Chloride has several applications in scientific research:
作用機序
The mechanism of action of 4-Azido-1-butanesulfinyl Chloride involves the reactivity of the azido group and the sulfinyl chloride group. The azido group acts as a nucleophile in substitution reactions and can be reduced to form amines. The sulfinyl chloride group can undergo nucleophilic attack, leading to the formation of sulfinyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfinyl chloride group, which enhances the electrophilicity of the carbon atom bonded to it .
類似化合物との比較
Similar Compounds
4-Azidobutane: Lacks the sulfinyl chloride group, making it less reactive in certain nucleophilic substitution reactions.
1-Butanesulfinyl Chloride: Lacks the azido group, limiting its applications in cycloaddition and bioorthogonal chemistry.
Azidomethyl Sulfinyl Chloride: Similar structure but with different reactivity due to the position of the azido group.
Uniqueness
4-Azido-1-butanesulfinyl Chloride is unique due to the presence of both the azido and sulfinyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
特性
分子式 |
C4H8ClN3OS |
|---|---|
分子量 |
181.65 g/mol |
IUPAC名 |
4-azidobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H8ClN3OS/c5-10(9)4-2-1-3-7-8-6/h1-4H2 |
InChIキー |
VDHPRKZJVOJMPL-UHFFFAOYSA-N |
正規SMILES |
C(CCS(=O)Cl)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


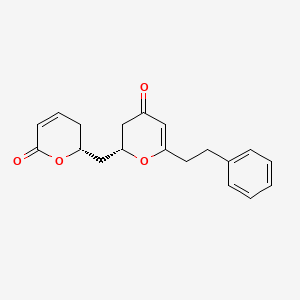
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
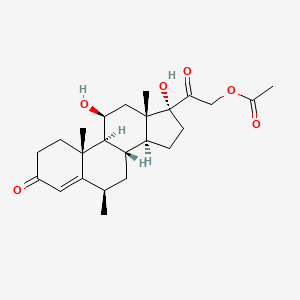
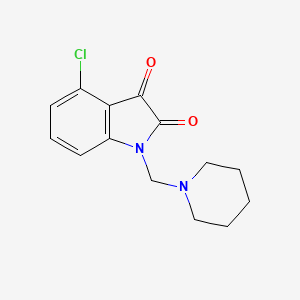
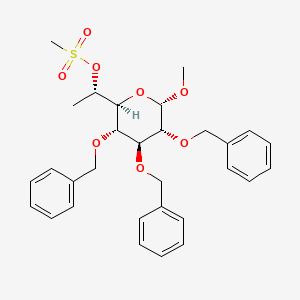
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
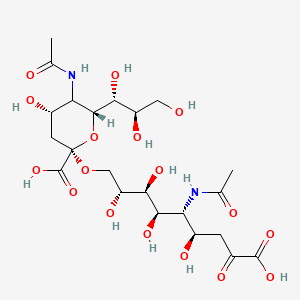

![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
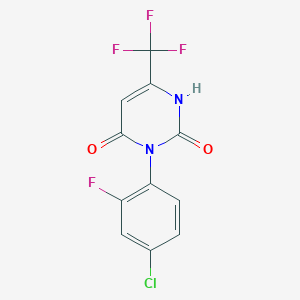
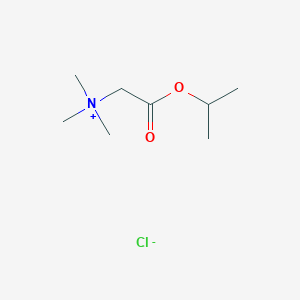
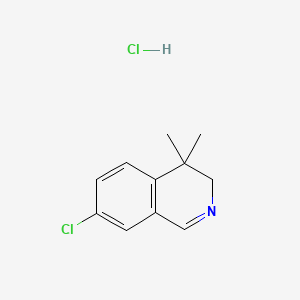
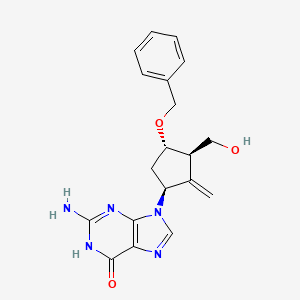
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
